2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-ethyl-1H-benzo[f]isoindol-3-one |
InChI |
InChI=1S/C14H13NO/c1-2-15-9-12-7-10-5-3-4-6-11(10)8-13(12)14(15)16/h3-8H,2,9H2,1H3 |
InChI Key |
HZRLANNZIASCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=CC3=CC=CC=C3C=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an ortho-substituted benzylamine with an appropriate carbonyl compound, followed by cyclization to form the isoindolone ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The potential pharmaceutical applications of 2-ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one are significant due to its structural similarity to other biologically active compounds. For instance:
- Alzheimer's Disease Treatment : The compound's structure is reminiscent of Donepezil, an acetylcholinesterase inhibitor used in Alzheimer's treatment. Research suggests that derivatives of isoindole compounds can modulate cellular signaling pathways associated with neurodegenerative diseases .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its reactivity allows for:
- Formation of Complex Derivatives : Through various electrophilic substitution reactions, it can lead to the creation of novel compounds with potential biological activity.
Case Studies and Research Findings
Numerous studies have explored the applications of this compound:
- Neuroprotective Effects : A study investigated the neuroprotective properties of isoindole derivatives, finding that certain modifications to the compound could enhance its efficacy in protecting neuronal cells from oxidative stress .
- Anti-inflammatory Properties : Research has indicated that structural analogs exhibit anti-inflammatory effects, suggesting that this compound could be further explored for therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparative Studies
- Synthetic Efficiency: Derivatives with aromatic substituents (e.g., 4-chlorobenzylideneamino in 3d) achieve higher yields (77%) via Schiff base condensation compared to T3P®-mediated routes (15% for 5) . Saturated analogs like the ethyl-substituted compound are synthesized via reductive methods (44–85% yields) .
- Biological Activity : The ethyl-substituted derivative exhibits antiviral activity by blocking filoviral cell entry, likely due to enhanced membrane permeability from the ethyl group . In contrast, hydroxy-phenyl analogs serve as intermediates for anticancer agents .
- Imaging and Diagnostics: Fluorinated or amino-substituted benzo[f]isoindol-1-ones (e.g., $ ^{18}F $-labeled analogs) show promise as PET tracers for β-amyloid plaques in Alzheimer’s disease .
Spectroscopic and Physicochemical Differences
- Lipophilicity: The ethyl group increases logP compared to hydroxyl- or amino-substituted derivatives, impacting bioavailability .
- NMR Profiles: Saturated isoindole rings (e.g., 2-ethyl derivative) show distinct $ ^1H $-NMR signals for methylene protons (δ 3.5–4.5 ppm), while imino-substituted analogs (e.g., 5) exhibit deshielded aromatic protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry : HRMS data for all derivatives align with theoretical values (e.g., [M+H]$^+$ for 3d : calc. 573.1079, obs. 573.1077) .
Biological Activity
2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C13H13NO
- Molecular Weight : 199.25 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways relevant to various physiological processes.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound. For instance:
- In vitro Studies : The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 50 |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in various cancer cell lines:
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
- Substituent Effects : The presence of an ethyl group at the nitrogen position enhances antimicrobial activity compared to other alkyl substituents.
| Substituent | Activity Level |
|---|---|
| Methyl | Low |
| Ethyl | High |
| Propyl | Moderate |
Study on Anticancer Properties
A recent study published in the Journal of Medicinal Chemistry explored the anticancer potential of this compound. The results indicated:
- Mechanism : Induction of apoptosis in cancer cells through the activation of caspase pathways.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate bioavailability, making it a candidate for further development in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one and its derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via multicomponent reactions using T3P® (propylphosphonic anhydride) as a condensation agent. For example, increasing T3P® concentration to 2.0 equivalents enables regioselective formation of (E)-2,9-diphenyl-3-(phenylimino)-2,3-dihydro-1H-benzo[f]isoindol-1-one through pseudo four-component reactions . Typical conditions involve refluxing in methanol or DMSO with controlled stoichiometry to optimize yields (e.g., 15–85% yields reported) .
Q. How are structural and purity analyses conducted for benzo[f]isoindol-1-one derivatives?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR for verifying chemical environments (e.g., aromatic protons, ethyl substituents) and ESI-MS for molecular weight confirmation. For example, (E)-9-(benzo[d][1,3]dioxol-5-yl)-2-((4-chlorobenzylidene)amino)-4-hydroxy-6,7-dimethoxy-2,3-dihydro-1H-benzo[f]isoindol-1-one showed a calculated mass of 573.1079 [M+H]⁺ and a measured value of 573.1077 [M+H]⁺, confirming purity >99% .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity and byproduct formation in benzo[f]isoindol-1-one synthesis?
- Methodological Answer : Byproducts such as 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one arise from competing pathways, including intramolecular amidoalkylation. Optimization involves adjusting solvent polarity (e.g., DMSO vs. methanol) and temperature. For example, pseudo four-component reactions with excess T3P® favor imino-substituted derivatives, while lower equivalents yield simpler scaffolds .
Q. What is the role of substituents in modulating biological activity?
- Methodological Answer : Derivatives with dihydroxybenzoyl or fluorinated groups exhibit enhanced bioactivity. For instance, 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one derivatives act as HIV-1 integrase inhibitors by chelating Mg²⁺ ions, showing selectivity for strand transfer over 3'-processing reactions (IC₅₀ < 1 µM) . Substituents like 4-(diethylamino)benzylidene improve antiviral efficacy in cell-based assays .
Q. How can computational methods aid in predicting reaction pathways for benzo[f]isoindol-1-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
